molecular formula C11H10N2O2S B1416959 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1019453-02-1

3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B1416959
CAS No.: 1019453-02-1
M. Wt: 234.28 g/mol
InChI Key: AMFIUESGIPWMDD-UHFFFAOYSA-N
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Description

3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a hydroxy group and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide core. One common method includes the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which then reacts with 5-methyl-2-aminothiazole under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-N-(2-thiazolyl)benzamide: Lacks the methyl group on the thiazole ring.

    3-hydroxy-N-(5-ethyl-1,3-thiazol-2-yl)benzamide: Contains an ethyl group instead of a methyl group on the thiazole ring.

    3-hydroxy-N-(5-methyl-1,3-oxazol-2-yl)benzamide: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both a hydroxy group and a thiazole ring, which confer specific chemical reactivity and biological activity. The methyl group on the thiazole ring can also influence its interaction with biological targets, potentially enhancing its efficacy in certain applications .

Properties

IUPAC Name

3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-6-12-11(16-7)13-10(15)8-3-2-4-9(14)5-8/h2-6,14H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFIUESGIPWMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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